B1577915 Brevinin-1JDa

Brevinin-1JDa

Cat. No.: B1577915
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1JDa is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, originally isolated from the skin secretions of amphibians. These peptides are characterized by a conserved N-terminal domain and a C-terminal cyclic heptapeptide loop formed by a disulfide bridge, which enhances their structural stability and membrane-disruptive activity . The primary sequence of this compound is FLPAVIRVAANVLPTVFCAISKKC, with a molecular weight of 1.279 kDa and an isoelectric point (pI) of 9.5, reflecting its strong cationic nature . Its mechanism of action involves electrostatic interactions with negatively charged bacterial membranes, leading to pore formation and cell lysis.

Properties

bioactivity

Antibacterial

sequence

FLPAVIRVAANVLPTVFCAISKKC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

Peptide Name Sequence (N→C) Molecular Weight (kDa) pI MIC (µg/mL) Against:
S. aureus MRSA/MDR S. aureus E. faecalis
This compound FLPAVIRVAANVLPTVFCAISKKC 1.279 9.5 6 13
Brevinin-1BW FLPLLAGLAASFLPTIFCKISRKC 1.192 9.5 2.38 2.38 1.19
Brevinin-1TSa FLGSIVGALASALPSLISKIRN 1.073 11.0 25 25 50
Brevinin-1ISa FLPGVLRLVTKVGPAVVCAITRNC 1.104 9.7 3.1 3.1
Brevinin-1JDc FLPAVLRVAAKVVPTVFCLISKKC 1.333 9.85 6 3
Brevinin-1GHa FLGAVLKVAGKLVPAAICKISKKC 1.054 9.9 2 4 8
Brevinin-1GHd FLGALFKVASKLVPAAICSISKKC 1.108 9.7 2 4

Key Observations:

Potency Against S. aureus :

  • This compound (MIC = 6 µg/mL) is less potent than Brevinin-1BW (2.38 µg/mL) and Brevinin-1GHa (2 µg/mL). This disparity correlates with variations in hydrophobic residue distribution. For example, Brevinin-1GHa contains a higher proportion of Leu and Val, enhancing membrane interaction .

Activity Against MRSA :

  • This compound exhibits moderate efficacy (MIC = 13 µg/mL), outperforming Brevinin-1TSa (25 µg/mL) but underperforming compared to Brevinin-1JDc (3 µg/mL). The latter’s shorter hydrophobic tail may improve penetration into drug-resistant strains .

Structural Determinants :

  • C-Terminal Modifications : Brevinin-1JDc, which shares 85% sequence identity with this compound but differs in two residues (V→L and A→K), demonstrates superior MRSA activity. This highlights the role of residue-specific interactions in enhancing potency.
  • Disulfide Bridge : All analogs retain the C-terminal loop, but Brevinin-1TSa (lacking the loop) shows markedly reduced efficacy, underscoring its importance .

Discussion of Research Findings

  • Charge and Hydrophobicity Balance : this compound’s moderate activity may stem from suboptimal charge density (pI = 9.5) compared to Brevinin-1JDc (pI = 9.85). Higher positive charge improves binding to anionic bacterial membranes.
  • Clinical Potential: this compound’s stability due to its disulfide bridge makes it a candidate for further optimization, though its narrow spectrum requires addressing via sequence engineering.

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